![molecular formula C23H27NO5 B270592 2-[(1-Adamantylmethyl)(2-furoyl)amino]ethyl 2-furoate](/img/structure/B270592.png)
2-[(1-Adamantylmethyl)(2-furoyl)amino]ethyl 2-furoate
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Overview
Description
2-[(1-Adamantylmethyl)(2-furoyl)amino]ethyl 2-furoate is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the adamantyl-based compounds, which have been shown to have a variety of biological activities. In
Mechanism of Action
The mechanism of action of 2-[(1-Adamantylmethyl)(2-furoyl)amino]ethyl 2-furoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This leads to apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 2-[(1-Adamantylmethyl)(2-furoyl)amino]ethyl 2-furoate has been shown to have a variety of other biochemical and physiological effects. It has been shown to have anti-inflammatory activity, as well as antioxidant activity. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[(1-Adamantylmethyl)(2-furoyl)amino]ethyl 2-furoate in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using this compound is its relatively high cost, which may limit its use in certain research settings.
Future Directions
There are many potential future directions for research on 2-[(1-Adamantylmethyl)(2-furoyl)amino]ethyl 2-furoate. One area of research could focus on the development of more efficient synthesis methods to reduce the cost of the compound. Another area of research could focus on the development of new cancer treatments based on the structure of this compound. Additionally, more research could be done to explore the potential neuroprotective effects of this compound for the treatment of neurological disorders.
Synthesis Methods
The synthesis of 2-[(1-Adamantylmethyl)(2-furoyl)amino]ethyl 2-furoate involves a multi-step process. The first step involves the reaction of 1-adamantylmethylamine with 2-furoyl chloride to form 2-[(1-Adamantylmethyl)(2-furoyl)amino]ethyl chloride. This intermediate is then reacted with potassium 2-furoate to form the final product, 2-[(1-Adamantylmethyl)(2-furoyl)amino]ethyl 2-furoate.
Scientific Research Applications
2-[(1-Adamantylmethyl)(2-furoyl)amino]ethyl 2-furoate has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer.
properties
Product Name |
2-[(1-Adamantylmethyl)(2-furoyl)amino]ethyl 2-furoate |
---|---|
Molecular Formula |
C23H27NO5 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-[1-adamantylmethyl(furan-2-carbonyl)amino]ethyl furan-2-carboxylate |
InChI |
InChI=1S/C23H27NO5/c25-21(19-3-1-6-27-19)24(5-8-29-22(26)20-4-2-7-28-20)15-23-12-16-9-17(13-23)11-18(10-16)14-23/h1-4,6-7,16-18H,5,8-15H2 |
InChI Key |
XYSVZBBAKLBDKT-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)CN(CCOC(=O)C4=CC=CO4)C(=O)C5=CC=CO5 |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CN(CCOC(=O)C4=CC=CO4)C(=O)C5=CC=CO5 |
Origin of Product |
United States |
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